[S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a useful research compound. Its molecular formula is C36H42NO2PS and its molecular weight is 583.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 583.26738775 g/mol and the complexity rating of the compound is 863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of N-Heterocycles
Chiral sulfinamides, such as tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, offering pathways to structurally diverse N-heterocycles. These compounds are essential in creating natural products and therapeutically relevant molecules, indicating a potential area of application for the chemical due to its structural and functional similarities with tert-butanesulfinamide (Philip et al., 2020).
Organosilicon Compounds
Research into carbofunctional sulfur-containing organosilicon compounds has uncovered their utility in various industrial applications, such as components for non-flammable, wear-proof tires, and as sorbents for heavy and noble metals. The intricate relationship between sulfur functional groups and organosilicon frameworks suggests potential research applications for the discussed chemical, given its sulfur and phosphorus components (Vlasova et al., 2017).
Antithrombotic Drug Synthesis
The synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, highlights the importance of chiral compounds in pharmaceutical development. Given the specific structural requirements for pharmaceutical activity in such compounds, the chemical may find applications in the synthesis or improvement of similar therapeutics (Saeed et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds with diphenylphosphino groups are often used as ligands in transition metal catalysts . These catalysts are typically involved in various types of chemical reactions, including asymmetric hydrogenation .
Mode of Action
Compounds with similar structures are known to act as ligands, forming complexes with transition metals . These complexes can then catalyze various chemical reactions, including asymmetric hydrogenation .
Biochemical Pathways
It is known that transition metal catalysts can influence a wide range of chemical reactions, potentially affecting various biochemical pathways .
Result of Action
As a potential catalyst, it could facilitate various chemical reactions, leading to the production of specific reaction products .
Properties
IUPAC Name |
(R)-N-[(1S)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSQXRAOWAARAD-GKDFLWOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C(C)(C)C)N[S@](=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42NO2PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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